3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Overview
Description
3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H9F2N3O2S and its molecular weight is 285.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.03835404 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Compounds structurally similar to 3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide have been evaluated for their therapeutic potential in treating various diseases. For instance, derivatives have been tested as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII, showing nanomolar binding potency and higher affinity than non-fluorinated compounds. This suggests potential for treating conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and cancer (Dudutienė et al., 2013). Additionally, novel sulfonamide derivatives have demonstrated significant antimicrobial activity, offering a pathway for the development of new antibacterial agents (Desai et al., 2016).
Materials Science
In materials science, sulfonamide derivatives have been evaluated for their optical properties. Research into the first hyperpolarizability of new sulfonamide amphiphiles indicates their potential use in nonlinear optical applications, such as in the development of materials for optical switching or modulation (Kucharski et al., 1999).
Computational Chemistry and Molecular Design
Theoretical studies have been conducted to understand the properties and reactivity of sulfonamide derivatives. For example, computational analyses, including DFT and TD-DFT calculations, have provided insights into the molecular structure, electronic properties, and potential bioactivity of these compounds, aiding in the design of new molecules with desired therapeutic effects (Mansour et al., 2013).
Environmental and Analytical Applications
Sulfonamide derivatives have also found applications in environmental and analytical chemistry. A novel fluorescent sensor based on a sulfonamide derivative has been developed for the highly selective detection of Fe3+ ions in water and pharmaceutical samples, demonstrating the versatility of these compounds in sensing applications (Sayed et al., 2021).
Properties
IUPAC Name |
3,4-difluoro-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2S/c1-7-4-5-14-11(15-7)16-19(17,18)8-2-3-9(12)10(13)6-8/h2-6H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYULXQLIKKRCRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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